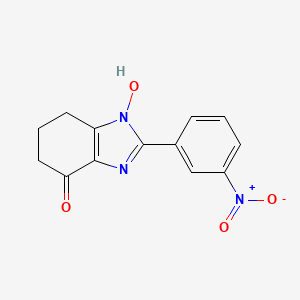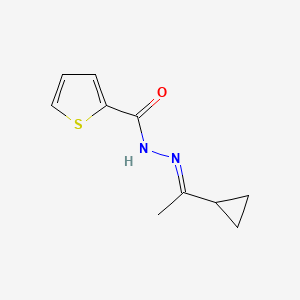
N-(4-anilinophenyl)-N'-(tert-butyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-anilinophenyl)-N'-(tert-butyl)thiourea, commonly known as TU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TU belongs to the class of thiourea compounds, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
科学的研究の応用
TU has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its potential as an antitumor agent. Studies have shown that TU can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. TU has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
TU has also been studied for its potential as an antiviral agent. Studies have shown that TU can inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus. TU has also been shown to enhance the activity of certain antiviral drugs, such as acyclovir.
作用機序
The exact mechanism of action of TU is not fully understood. However, studies have suggested that TU may exert its biological effects by inhibiting the activity of certain enzymes, such as tyrosine kinase and topoisomerase. TU may also interact with DNA, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
TU has been shown to have a wide range of biochemical and physiological effects. In addition to its antitumor and antiviral properties, TU has been shown to possess antioxidant and anti-inflammatory activities. TU has also been shown to modulate the immune system, enhancing the activity of immune cells such as natural killer cells and T cells.
実験室実験の利点と制限
One of the major advantages of TU is its low toxicity. Studies have shown that TU is relatively non-toxic to normal cells, making it a promising candidate for cancer therapy. However, TU has also been shown to have limited solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on TU. One area of research is the development of more efficient synthesis methods for TU, which may increase its availability for scientific research. Another area of research is the identification of the exact mechanism of action of TU, which may lead to the development of more effective cancer therapies. Finally, studies investigating the potential use of TU in combination with other drugs or therapies may lead to the development of more effective treatment strategies for cancer and viral infections.
合成法
TU can be synthesized by reacting aniline with tert-butyl isothiocyanate in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of TU as a white crystalline solid.
特性
IUPAC Name |
1-(4-anilinophenyl)-3-tert-butylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3S/c1-17(2,3)20-16(21)19-15-11-9-14(10-12-15)18-13-7-5-4-6-8-13/h4-12,18H,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSIOQJALGFKIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-3-[4-(phenylamino)phenyl]thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5764466.png)



![N-(2,4-difluorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B5764493.png)
![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}acetamide](/img/structure/B5764495.png)
![1-[3-(2-nitrophenyl)acryloyl]piperidine](/img/structure/B5764501.png)
![1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5764514.png)

![dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate](/img/structure/B5764544.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5764550.png)
![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764559.png)
![N-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-beta-alanine](/img/structure/B5764567.png)
